molecular formula C28H26ClN3O5 B3004950 4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide CAS No. 1189681-92-2

4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Número de catálogo: B3004950
Número CAS: 1189681-92-2
Peso molecular: 519.98
Clave InChI: SKROTIIYEZVPMB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((1-(4-Chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a synthetic quinazoline derivative characterized by a multi-substituted heterocyclic core. Its structure includes:

  • A quinazoline scaffold with 6,7-dimethoxy groups and 2,4-dioxo functionalities.
  • A 4-chlorobenzyl group attached to the N1 position of the quinazoline ring.
  • A benzamide moiety linked via a methylene bridge to the C3 position, with an N-cyclopropyl substituent on the amide nitrogen.

The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups in this compound suggests a balance of electronic effects that may influence solubility, target binding, and metabolic stability.

Propiedades

IUPAC Name

4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O5/c1-36-24-13-22-23(14-25(24)37-2)31(15-18-5-9-20(29)10-6-18)28(35)32(27(22)34)16-17-3-7-19(8-4-17)26(33)30-21-11-12-21/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKROTIIYEZVPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C(=O)NC5CC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
  • Molecular Formula : C28H28ClN3O6
  • Molecular Weight : 538.0 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The quinazoline core is known to inhibit specific enzymes involved in cancer cell proliferation and survival. The benzamide moiety enhances the binding affinity to these targets, potentially increasing the compound's efficacy.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit kinases or other enzymes critical for cancer cell signaling pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Anticancer Activity

A series of studies have evaluated the anticancer potential of quinazoline derivatives, including this compound. For instance:

Cell Line IC50 (µM) Effect
K562 (Leukemia)100 - 400Limited toxicity
HeLa (Cervical)Not calculableLow cytotoxicity
HUVEC (Endothelial)100 - 400Moderate toxicity

In a study by Kuran et al., derivatives similar to this compound were tested against K562 and HeLa cell lines using the MTT assay. Results indicated that while the compound exhibited some cytotoxic effects, it was less toxic to normal endothelial cells compared to cancer cells .

Antimicrobial Activity

Quinazoline derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliModerate activity
Candida albicansLimited activity

These findings indicate that the compound may possess broad-spectrum antimicrobial properties, although further studies are needed to quantify its efficacy against specific pathogens .

Case Studies and Research Findings

Several studies have documented the biological activity of quinazoline derivatives:

  • Kuran et al. (2012) : Investigated a series of quinazoline derivatives for anticancer and antimicrobial activity. They found that certain modifications enhanced biological activity while maintaining low toxicity towards normal cells .
  • MDPI Study (2022) : Explored the cytotoxic effects of novel quinazoline derivatives on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer properties .
  • BenchChem Analysis : Provided insights into the synthetic routes and potential interactions of similar compounds with biological targets, emphasizing the relevance of structure-activity relationships in drug design.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogs

4-{[6,7-Dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]methyl}-N-phenylbenzamide ()

This analog shares the quinazoline core and benzamide substituent but differs in two critical regions:

Benzyl Group Substitution :

  • Target compound: 4-chlorobenzyl (electron-withdrawing).
  • Analog: 2-methylbenzyl (electron-donating).

Amide Substituent: Target compound: N-cyclopropyl (small, rigid, non-aromatic). Analog: N-phenyl (bulky, planar, aromatic).

Table 1: Structural and Physicochemical Comparison
Property Target Compound Analog ()
Molecular Formula C₃₃H₂₉ClN₄O₅ C₃₈H₃₂N₄O₅
Molecular Weight (g/mol) 621.06 632.69
Benzyl Substituent 4-Chloro 2-Methyl
Amide Substituent Cyclopropyl Phenyl
Calculated LogP* ~3.8 (higher lipophilicity) ~4.2 (slightly higher lipophilicity)
Key Electronic Effects Electron-withdrawing (Cl) dominates Electron-donating (CH₃) dominates

*LogP estimated using fragment-based methods.

Functional Implications of Substituent Variations

  • Benzyl Group :

    • The 4-chloro group in the target compound may enhance metabolic stability by resisting oxidative degradation compared to the 2-methyl analog . However, it could reduce solubility due to increased hydrophobicity.
    • The 2-methyl substituent in the analog may improve membrane permeability through steric shielding of polar groups.
  • The phenyl group in the analog may enhance π-π stacking interactions with aromatic residues in enzyme active sites but could increase metabolic liabilities (e.g., CYP450 oxidation) .

Table 2: Analytical Data from and Inferences

Parameter Target Compound (Inferred) Analog ( Example*)
IR Peaks ~1730 cm⁻¹ (C=O stretch), ~1150 cm⁻¹ (SO₂) 1340, 1155 cm⁻¹ (SO₂)
¹H-NMR (Key Signals) δ 3.8–4.2 (OCH₃), δ 7.2–7.6 (Ar-H) δ 3.35 (N-CH₃), δ 8.27 (H-5)
¹³C-NMR ~165 ppm (C=O), ~55 ppm (OCH₃) 165.96 ppm (C=O), 41.52 ppm (N-CH₃)

*Note: describes a benzodithiazine compound, highlighting methods applicable to heterocyclic analogs.

  • Synthetic Challenges :
    • The target compound’s cyclopropylbenzamide moiety requires specialized coupling reagents (e.g., HATU/DIPEA) for amide bond formation, whereas the analog’s N-phenyl group may be introduced via simpler Ullmann or Buchwald-Hartwig reactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.